Rubuminatus B
Description
Rubuminatus B is a triterpenoid compound isolated from the roots of Rubus innominatus S. Moore. It features a pentacyclic ursane-type skeleton with a unique five-membered A-ring structure . Its molecular formula is C₂₉H₄₄O₅, with a molecular weight of 472.7 g/mol. The compound exists as a solid powder, soluble in both hydrophilic solvents (e.g., water, methanol, ethanol) and organic solvents (e.g., petroleum ether, benzene) . For optimal stability, it is recommended to store this compound at 4°C or -4°C .
This compound is utilized as a reference standard in pharmaceutical and biochemical research, particularly in NGS (next-generation sequencing) library enrichment protocols . Its structural complexity and biological relevance have spurred interest in synthesizing analogs and comparing its properties with related compounds.
Properties
Molecular Formula |
C29H44O5 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1S,3aR,5aR,5bS,7aS,10R,11R,11aS,13aS,13bR)-1,11-dihydroxy-3,3,5a,5b,10,11,13b-heptamethyl-2-oxo-1,3a,4,5,6,7,8,9,10,11a,13,13a-dodecahydrocyclopenta[a]chrysene-7a-carboxylic acid |
InChI |
InChI=1S/C29H44O5/c1-16-10-13-29(23(32)33)15-14-25(4)17(20(29)28(16,7)34)8-9-19-26(25,5)12-11-18-24(2,3)21(30)22(31)27(18,19)6/h8,16,18-20,22,31,34H,9-15H2,1-7H3,(H,32,33)/t16-,18+,19+,20-,22-,25-,26-,27+,28-,29+/m1/s1 |
InChI Key |
POCWRVXNEZTNFG-DHPJYEEJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H](C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Rubuminatus B is typically isolated from the roots of Rubus innominatus using various chromatographic techniques. The extraction process involves the use of silica gel column chromatography, Sephadex LH-20 column chromatography, MCI gel column chromatography, and ODS column chromatography . The compound is then purified using semi-preparative high-performance liquid chromatography (HPLC) . These methods ensure the isolation of high-purity this compound for further study and application.
Chemical Reactions Analysis
Oxidation Reactions
Rubuminatus B undergoes oxidation via electron transfer processes, forming quinones and other oxidized derivatives. Key findings include:
-
Quinone Formation : Reaction with oxidizing agents like Mn(IV) oxides produces quinone derivatives through hydroxyl group oxidation. This aligns with phenolic behavior observed in gallic acid and pyrogallol models, where Mn(IV) induces decarboxylation and ring modifications .
-
CO₂ Release : Oxidation generates CO₂, as demonstrated in gallic acid analogs, suggesting similar cleavage pathways in this compound’s carboxylic or hydroxyl groups .
Mechanistic Insight :
The reaction proceeds via radical intermediates, with phenolic -OH groups acting as electron donors. Regioselectivity is influenced by substituent positioning on the ursane skeleton .
Esterification
This compound participates in esterification due to its hydroxyl groups:
| Reaction Partner | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Acetylated derivatives | Acid catalysis, 60°C | 75-85% | |
| Fatty acids | Lipophilic esters | DCC/DMAP, room temp | ~60% |
Ester derivatives show enhanced bioavailability in pharmacological studies .
Electrophilic Aromatic Substitution
The phenolic ring in this compound is highly reactive toward electrophiles:
-
Nitration : Reacts with dilute HNO₃ to form mono- and di-nitrated products, primarily at the ortho and para positions relative to hydroxyl groups .
-
Halogenation : Chlorination/bromination yields polysubstituted derivatives under acidic conditions .
Regiochemical Note :
Strongly acidic conditions protonate the phenolic -OH, shifting substitution patterns (e.g., favoring meta in PhOH₂⁺) .
Coupling Reactions
This compound forms dimeric or polymeric structures via oxidative coupling:
-
Dimerization : Catalyzed by laccase or peroxidase enzymes, producing biphenyl-linked dimers with enhanced antioxidant activity.
-
Polymerization : Under alkaline conditions, forms cross-linked polymers used in material science applications.
Beckmann Rearrangement
The compound’s oxime derivatives undergo Beckmann rearrangement in acidic media:
textThis compound-oxime → Lactam derivatives
This reaction modifies the triterpenoid backbone, generating novel bioactive analogs .
Anti-Inflammatory Activity Modulation
While not a classical reaction, this compound’s interaction with biological targets involves chemical processes:
-
Cytokine Inhibition : Suppresses TNF-α, IL-1β, and IL-6 in LPS-induced macrophages via NF-κB pathway interference .
-
Dose Dependency : EC₅₀ values range from 10–25 μM for cytokine inhibition, highlighting structure-activity relationships .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Products | Biological Relevance |
|---|---|---|---|
| Oxidation | Mn(IV), O₂ | Quinones, CO₂ | Antioxidant depletion |
| Esterification | Ac₂O, fatty acids | Bioavailable esters | Drug delivery systems |
| Nitration | HNO₃ (dilute) | Nitrophenol derivatives | Synthetic intermediates |
| Enzymatic coupling | Laccase | Dimers/polymers | Enhanced bioactivity |
Structural Influences on Reactivity
This compound’s contracted five-membered A-ring and ursane skeleton sterically hinder reactions at specific sites while directing electrophiles to accessible hydroxyl and olefin groups. NMR and MS data confirm regiochemical preferences .
Scientific Research Applications
Rubuminatus B has been studied for its potential anti-inflammatory properties. In vitro studies have shown that it can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages . This suggests that this compound may have therapeutic potential in treating inflammatory diseases. Additionally, its unique structure makes it a valuable compound for studying the structure-activity relationships of triterpenes .
Mechanism of Action
The mechanism of action of Rubuminatus B involves its interaction with molecular targets involved in the inflammatory response. It inhibits the production of pro-inflammatory cytokines by modulating signaling pathways in macrophages . This inhibition is likely due to the compound’s ability to interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the expression of inflammatory genes .
Comparison with Similar Compounds
Key Findings:
Structural Complexity : this compound’s pentacyclic structure contrasts with Rubriflordilactone B’s hexacyclic framework, which includes a lactone group. This difference impacts their synthetic accessibility and bioactivity .
Stereochemical Variations: Epi-rubriflordilactone B demonstrates how minor stereochemical changes (e.g., C-3 epimerization) can alter physicochemical properties and biological interactions .
Comparison with Functionally Similar Compounds
This compound’s role as a biochemical reagent and reference standard aligns it with compounds like 7-Hydroxy-5,8-dimethoxyflavanone and Saikosaponin b2, which are also used in analytical and pharmacological studies .
Table 2: Functional and Analytical Comparison
Key Findings:
Analytical Utility: this compound’s high purity (97.5%) makes it reliable for NGS protocols, whereas Saikosaponin b2’s glycosylation complicates its use in non-polar environments .
Biological Relevance : Unlike Saikosaponin b2, this compound lacks glycosylation, which may reduce its bioavailability but enhance its utility in synthetic chemistry .
Research Implications and Limitations
- Synthetic Challenges : this compound’s synthesis requires precise stereochemical control, as seen in the convergent total synthesis of Rubriflordilactone B analogs .
- Functional Gaps : While structurally distinct, Saikosaponin b2 and this compound share overlapping applications in inflammation research, suggesting unexplored synergies .
- Storage Constraints: this compound’s thermal instability necessitates strict storage conditions, unlike more stable flavanones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
